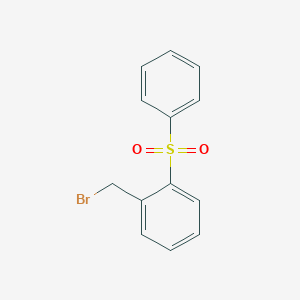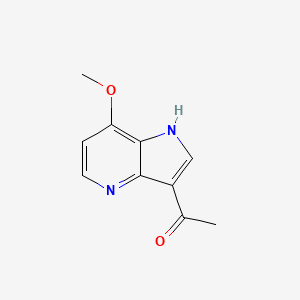
3-Acetyl-7-methoxy-4-azaindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-7-methoxy-4-azaindole is a heterocyclic compound that belongs to the azaindole family. Azaindoles are known for their significant biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an indole ring system with a nitrogen atom at the fourth position, an acetyl group at the third position, and a methoxy group at the seventh position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-7-methoxy-4-azaindole typically involves the reaction of 2-fluoro-3-methylpyridine with arylaldehydes under specific conditions. One-pot methods have been developed for the selective synthesis of azaindoles, which can be generated by reactions between 2-fluoro-3-methylpyridine and arylaldehydes . The chemoselectivity of the reaction is counterion dependent, with different counterions leading to the formation of either 7-azaindoles or 7-azaindolines .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. scalable synthesis methods for similar compounds involve the use of silica gel flash chromatography for purification and specific reaction conditions to achieve high yields .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Acetyl-7-methoxy-4-azaindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly at the nitrogen atom or the acetyl group, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amines or alcohols.
Applications De Recherche Scientifique
3-Acetyl-7-methoxy-4-azaindole has a wide range of scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of various bioactive molecules and intermediates.
Biology: It is used in the study of biological pathways and interactions due to its structural similarity to natural indoles.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Acetyl-7-methoxy-4-azaindole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biological processes. For example, azaindole derivatives have been studied for their ability to inhibit tyrosine protein kinases, which play a crucial role in cell signaling and proliferation .
Comparaison Avec Des Composés Similaires
7-Azaindole: A positional isomer with nitrogen at the seventh position.
4-Azaindole: A similar compound with nitrogen at the fourth position but without the acetyl and methoxy groups.
Indole: The parent compound without any nitrogen substitution.
Uniqueness: 3-Acetyl-7-methoxy-4-azaindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetyl and methoxy groups enhances its reactivity and potential as a therapeutic agent compared to other azaindole derivatives .
Propriétés
Formule moléculaire |
C10H10N2O2 |
|---|---|
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
1-(7-methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C10H10N2O2/c1-6(13)7-5-12-10-8(14-2)3-4-11-9(7)10/h3-5,12H,1-2H3 |
Clé InChI |
AGXXCCCRYAATSQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CNC2=C(C=CN=C12)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


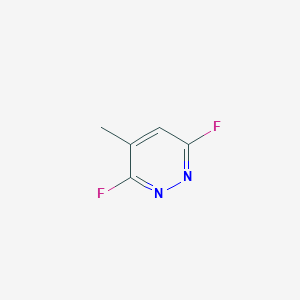
![4-[4-[5-(Chloromethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholin-3-one](/img/structure/B12095271.png)
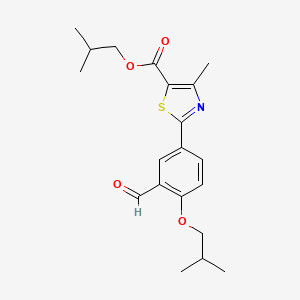

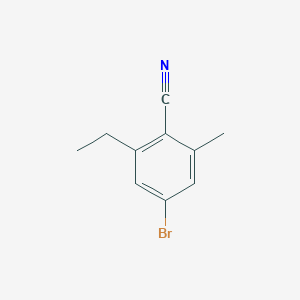
![(8Z,10Z)-4-hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),8,10,15,18-octaen-12-one](/img/structure/B12095313.png)
![Dichloro[rel-[N(R)]-N-[2-[(R)-(phenylmethyl)thio-kappaS]ethyl]-4-morpholineethanamine-kappaNN4,kappaN4](triphenylphosphine)ruthenium(II), compd. with dichloromethane](/img/structure/B12095321.png)


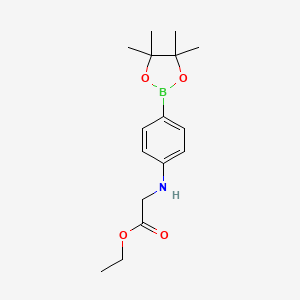
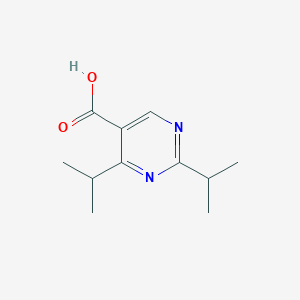
![Tert-butyl 2-amino-7-methyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B12095357.png)
